Clethodim

Vue d'ensemble

Description

Clethodim is an organic compound and a member of the cyclohexanedione family of herbicides . It is used to control grasses, especially Lolium rigidum . It is a selective, systemic herbicide commonly used to control grass weeds in a variety of row and specialty crops, including soybeans, cotton, lentils, peas, peanuts, and sunflowers .

Synthesis Analysis

This compound synthesis involves a multi-step reaction . An environment-friendly synthesis method of this compound has been patented, which involves reacting a compound CA and a compound CF under the action of an organic acid catalyst under distillation conditions . This method has high yield and purity, and is suitable for industrial production .

Molecular Structure Analysis

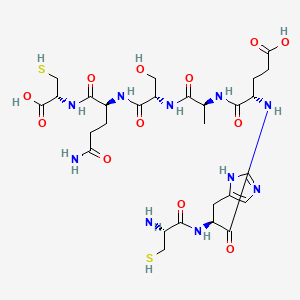

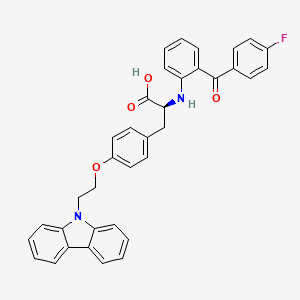

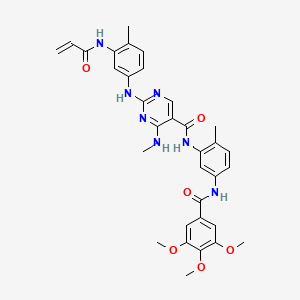

The molecular formula of this compound is C17H26ClNO3S . It belongs to the chemical family of the cyclohexanediones . It interacts with the plant acetyl-CoA-carboxylase, the enzyme complex responsible for the biosynthesis of lipids .

Chemical Reactions Analysis

This compound is extensively metabolized in all dosed groups . Unchanged parent was detected in urine of females of the high-dose group only, in faeces of females and males of the low-dose and high-dose groups .

Physical And Chemical Properties Analysis

This compound is highly soluble in water and has a low volatility . It tends not to be persistent in soil or aquatic systems .

Applications De Recherche Scientifique

Herbicide pour les graminées

Le Clethodim est un herbicide systémique post-émergence hautement sélectif pour les graminées {svg_1}. Il est conçu pour être mélangé à de l'eau et appliqué aux cultures à l'aide d'un pulvérisateur {svg_2}. Il inhibe la croissance des pousses et des racines des mauvaises herbes graminées, tuant efficacement les mauvaises herbes {svg_3}.

Contrôle du maïs volontaire

En plus de contrôler les mauvaises herbes graminées, le this compound peut également être utilisé pour contrôler le maïs volontaire, qui pousse à partir des grains laissés dans le champ après la récolte {svg_4}.

Utilisation dans des cultures spécifiques

Le this compound est hautement sélectif pour certaines cultures, notamment le coton, le café, les oignons, les carottes et le soja {svg_5}. À ce titre, il joue un rôle essentiel dans la protection de ces cultures, assurant de meilleurs rendements et une meilleure santé des cultures {svg_6}.

Rôle dans les systèmes intégrés de gestion des mauvaises herbes

Dans le contexte des systèmes intégrés de gestion des mauvaises herbes, le this compound aide les agriculteurs du monde entier à protéger leurs cultures, assurant de meilleurs rendements et une meilleure santé des cultures {svg_7}. Avec l'augmentation mondiale de la résistance aux herbicides, le rôle du this compound est devenu plus crucial {svg_8}.

Études d'impact environnemental

Des recherches ont été menées pour évaluer l'effet nocif du this compound sur la plante modèle Allium cepa {svg_9}. Cela comprend des tests de germination, la croissance des racines, l'analyse du cycle cellulaire et nucléolaire, l'évaluation du stress oxydatif et l'analyse histologique des racines {svg_10}.

Études sur les effets résiduels

Des études ont été menées pour comprendre les effets résiduels du this compound lorsqu'il est appliqué dans le maïs avant le semis {svg_11}. L'application du this compound 1 jour avant le semis a affecté négativement l'émergence et le développement initial des hybrides de maïs évalués {svg_12}.

Évaluation des risques d'exposition alimentaire

Des recherches ont été menées pour évaluer le risque d'exposition alimentaire du this compound et de ses métabolites dans l'écosystème du soja {svg_13}. Les résultats ont montré que le risque d'exposition alimentaire du this compound utilisé dans le soja conformément aux bonnes pratiques agricoles (BPA) était acceptable et ne poserait pas de risque inacceptable pour la santé des consommateurs {svg_14}.

Effets toxicogénétiques, biochimiques et anatomiques

Le this compound a été étudié pour ses effets toxicogénétiques, biochimiques et anatomiques {svg_15}. L'herbicide a démontré une phytotoxicité, inhibant la germination et la croissance des racines à certaines concentrations, et a présenté une mutagénicité à certaines concentrations, mise en évidence par la fréquence accrue des micronoyaux {svg_16}.

Mécanisme D'action

Target of Action

Clethodim is a selective cyclohexanedione herbicide . Its primary target is the enzyme acetyl coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the biosynthesis of fatty acids , which are essential components of cell membranes .

Mode of Action

This compound exhibits its pesticidal activity in plants by inhibiting ACCase . This inhibition disrupts the biosynthesis of lipids, leading to a halt in new cell growth and eventually causing the gradual death of the plant .

Biochemical Pathways

The inhibition of ACCase by this compound affects the pathways of fatty acid biosynthesis . This disruption leads to a deficiency in the production of essential lipids required for cell membrane formation . Additionally, this compound has been observed to cause changes in the enzymatic activity of catalase and ascorbate peroxidase at certain concentrations .

Pharmacokinetics

This compound exhibits high solubility in water and low volatility . It is rapidly absorbed, with oral absorption rates of 88-95% based on urine, tissue, expired CO2, cage wash, and residual carcass . This compound is extensively metabolized, and elimination is rapid, with 94-98% of the administered dose excreted by 48 hours after administration . The principal route of excretion is the urine (87-93%), and a smaller percentage of the radioactivity (9-17%) is eliminated in the feces .

Result of Action

The action of this compound results in the inhibition of germination and root growth at certain concentrations . It also presents mutagenicity, evidenced by the increased frequency of micronuclei . Changes are observed in cell elongation at certain concentrations, demonstrated in histological analyses of the root apex .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is labile in acidic aqueous conditions and under UV light . New formulations aim to enhance the absorption and effectiveness of this compound, reducing the need for higher doses and minimizing its environmental footprint .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Clethodim exhibits its pesticidal activity in plants by inhibiting acetyl coenzyme A carboxylase, an enzyme common to the pathways of fatty acid biosynthesis . It interacts with this enzyme, thereby affecting the biochemical reactions within the plant cells .

Cellular Effects

This compound has been observed to have various effects on cells. For instance, it demonstrated phytotoxicity, inhibiting germination and root growth at certain concentrations . It also presented mutagenicity, evidenced by the increased frequency of micronuclei . Additionally, changes were observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase at certain concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetyl coenzyme A carboxylase . By inhibiting this enzyme, this compound disrupts the pathways of fatty acid biosynthesis, thereby exerting its herbicidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, the half-lives of this compound in herbs were found to be between 1.10 and 1.56 days . The terminal residues of this compound in herbal matrices were measured below EU maximum residue limits .

Dosage Effects in Animal Models

The acute oral LD50 of this compound in rats was found to be greater than 1400 mg/kg body weight .

Metabolic Pathways

This compound is extensively metabolized in all dosed groups . Unchanged parent was detected in urine of females of the high-dose group only, in faeces of females and males of the low-dose and high-dose groups .

Transport and Distribution

This compound is rapidly absorbed and eliminated in the body . The principal route of excretion was the urine, and a smaller percentage of the radioactivity was eliminated in the faeces . There were no significant dose-related or sex-specific differences in tissue distribution .

Subcellular Localization

Given its mode of action, it can be inferred that this compound likely localizes to areas where acetyl coenzyme A carboxylase is present, as this is the enzyme it inhibits to exert its herbicidal effects .

Propriétés

IUPAC Name |

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO3S/c1-4-14(19-22-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)23-5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILSDTWXNBZOGF-KUZBFYBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)SCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)SCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes below boiling point | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

162 °F (72 °C) (Closed cup) /Select Max Herbicide/ | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Fatty acid synthesis inhibitor. | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear amber liquid | |

CAS RN |

99129-21-2 | |

| Record name | Clethodim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099129212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 2-[(1E)-1-[[[(2E)-3-chloro-2-propen-1-yl]oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide](/img/structure/B606637.png)